CID 132318628

Description

CID 132318628 is a PubChem Compound Identifier (CID) that uniquely represents a chemical compound in the PubChem database. However, methodologies for comparing similar compounds can be inferred from studies on analogous CIDs (e.g., CID 252137, CID 72863) and their structural/functional analogs .

Properties

InChI |

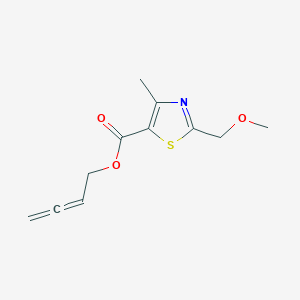

InChI=1S/C11H13NO3S/c1-4-5-6-15-11(13)10-8(2)12-9(16-10)7-14-3/h5H,1,6-7H2,2-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVSYWGAOPETAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)COC)C(=O)OCC=C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions: Combining smaller molecules to form the desired compound.

Oxidation and Reduction Reactions: Adjusting the oxidation state of the compound to achieve the desired structure.

Purification Steps: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial production methods for such compounds often involve scaling up these laboratory techniques to produce the compound in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

Inferred Chemical Reactions Based on Functional Groups

While direct experimental data for CID 132318628 is limited, its reactivity can be extrapolated from analogous compounds and general organic chemistry principles.

Table 1: Predicted Reactions and Conditions

| Reaction Type | Reagents/Conditions | Expected Products | Mechanistic Basis |

|---|---|---|---|

| Hydrolysis | Acidic (HCl/H<sub>2</sub>SO<sub>4</sub>) or Basic (NaOH) aqueous media | Cleavage of amide bond to form carboxylic acid and amine derivatives. | Nucleophilic attack at the carbonyl carbon. |

| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>O, CrO<sub>3</sub> | Oxidation of tertiary amine to N-oxide or degradation of alkyl chains. | Electron-deficient oxidizing agents. |

| Reduction | LiAlH<sub>4</sub>, H<sub>2</sub>/Pd-C | Reduction of amide to amine or saturation of aromatic rings (quinoline). | Hydride transfer or catalytic hydrogenation. |

| Electrophilic Substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitration or sulfonation at electron-rich positions (e.g., para to substituents). | Aromatic ring activation via substituents. |

| Alkylation/Acylation | Alkyl halides, acyl chlorides | Substitution at nitrogen sites (e.g., tertiary amine alkylation). | Nucleophilic attack by lone electron pairs. |

Experimental Insights from Analogous Compounds

-

Amide Hydrolysis : Pyrazoloquinolinone derivatives undergo acid-catalyzed hydrolysis to yield carboxylic acids and amines, as observed in similar bicyclic systems . Steric hindrance from the 2,2-dimethylpropyl group may slow reaction kinetics.

-

Oxidation Stability : The tertiary amine in the quinoline ring resists oxidation under mild conditions but may form N-oxides with strong oxidizers like mCPBA .

-

Aromatic Reactivity : Electron-donating methyl groups on the quinoline ring direct electrophiles to meta/para positions, consistent with nitration patterns in substituted quinolines9 .

Limitations and Research Gaps

Scientific Research Applications

Compound “CID 132318628” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which compound “CID 132318628” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of the compound’s use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected CIDs

| CID | Molecular Formula | Key Functional Groups | Tanimoto Score | |

|---|---|---|---|---|

| 252137 | C₉H₆BrNO₂ | Indole ring, carboxylic acid | 0.98 | |

| 72863 | C₇H₅BrO₂ | Benzene ring, bromine | 0.92 | |

| 101283546 | C₂₉H₄₀O₇ | Macrocyclic lactone | 0.86 |

2.2 Functional and Pharmacological Comparisons

Functional analogs are grouped by shared biological targets or applications. For instance:

Table 2: Functional Properties of Selected Compounds

2.3 Toxicological and Pharmacokinetic Profiles

Comparative toxicogenomics data (CTD) and solubility/bioavailability metrics are critical for risk assessment:

Q & A

Q. How to conduct a comprehensive literature review for CID 132318628?

- Methodological Answer : Begin by systematically searching databases like PubMed, SciFinder, and Reaxys using Boolean operators (e.g., "this compound AND synthesis"). Use Google Scholar to identify foundational studies and track citations via the "Cited by" feature . Prioritize peer-reviewed articles and avoid non-academic sources. Organize findings using reference management tools (e.g., Zotero) and critically evaluate gaps, such as inconsistent bioactivity reports or synthesis methods .

Q. What criteria should guide hypothesis formulation for this compound's mechanism of action?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure hypotheses address gaps in existing literature, such as unexplained cytotoxicity or metabolic pathways . For example: "Does this compound exhibit selective inhibition of Enzyme X under physiological pH conditions?" Pair this with PICO (Population/Problem, Intervention, Comparison, Outcome) to structure testable variables .

Q. How to design reproducible experiments for assessing this compound's biochemical activity?

- Methodological Answer : Follow IUPAC guidelines for compound handling and describe experimental conditions in detail (e.g., solvent purity, temperature, instrument calibration) . Include positive/negative controls (e.g., known inhibitors) and validate assays using statistical methods (e.g., ANOVA for dose-response curves) . Document protocols in line with journals like Medicinal Chemistry Research to ensure reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to compare experimental variables (e.g., cell lines, assay conditions) . Use tools like PRISMA to systematically evaluate bias or methodological differences . For instance, discrepancies in IC50 values may arise from variations in compound purity or assay detection limits. Replicate critical experiments under standardized conditions and report raw data in supplementary materials .

Q. What strategies optimize this compound's synthesis when precedents conflict?

- Methodological Answer : Perform reaction condition screening (e.g., solvent, catalyst, temperature) guided by computational chemistry (DFT calculations for transition states) . Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time vs. yield) . Characterize intermediates via NMR and HPLC-MS to trace byproducts . Publish detailed protocols with spectral data to aid reproducibility .

Q. How to integrate multi-omics data to elucidate this compound's mechanism of action?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics tools (e.g., KEGG pathway enrichment). Validate hypotheses with CRISPR-based gene knockout studies or isotopic tracing . Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit datasets in repositories like ChEMBL or MetaboLights .

Methodological Considerations

- Ethical Data Use : Avoid biased language in surveys/questionnaires and anonymize human subject data .

- Peer Review Preparation : Pre-submission checks should align with journal guidelines (e.g., Biochemistry (Moscow)) for sections like Materials/Methods and Results .

- Data Reproducibility : Share raw spectra, chromatograms, and code via platforms like Zenodo or GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.